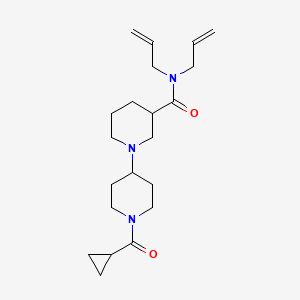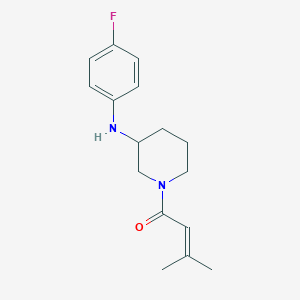![molecular formula C15H17ClFN5O B6117688 4-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-6-PIPERIDINO-1,3,5-TRIAZIN-2-AMINE](/img/structure/B6117688.png)
4-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-6-PIPERIDINO-1,3,5-TRIAZIN-2-AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-6-PIPERIDINO-1,3,5-TRIAZIN-2-AMINE is an organic compound belonging to the class of phenol ethers. These are aromatic compounds containing an ether group substituted with a benzene ring. This compound is notable for its unique structure, which includes a triazine ring, a piperidine moiety, and a chlorofluorophenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-6-PIPERIDINO-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps, starting with the preparation of the chlorofluorophenoxy intermediate. This intermediate is then reacted with a triazine derivative under controlled conditions to form the final product. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the formation of the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-6-PIPERIDINO-1,3,5-TRIAZIN-2-AMINE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorofluorophenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-6-PIPERIDINO-1,3,5-TRIAZIN-2-AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-6-PIPERIDINO-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-CHLORO-4-FLUOROPHENOXY)-2-METHYL-N-[(1R,2S,3S,5S,7S)-5-(METHYLSULFONYL)-2-ADAMANTYL]PROPANAMIDE
- 4-((2-(2-(4-FLUOROPHENOXY)ACETYL)HYDRAZONO)METHYL)PHENYL 2-METHYLBENZOATE
Uniqueness
4-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-6-PIPERIDINO-1,3,5-TRIAZIN-2-AMINE is unique due to its combination of a triazine ring, piperidine moiety, and chlorofluorophenoxy group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
4-[(2-chloro-4-fluorophenoxy)methyl]-6-piperidin-1-yl-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClFN5O/c16-11-8-10(17)4-5-12(11)23-9-13-19-14(18)21-15(20-13)22-6-2-1-3-7-22/h4-5,8H,1-3,6-7,9H2,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCICGDHZKVDNAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N)COC3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24785338 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Ethyl-4-[[methyl-[[2-methylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]amino]methyl]pyrrolidin-2-one](/img/structure/B6117607.png)
![4-({[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N-phenylbenzenesulfonamide](/img/structure/B6117609.png)
![1-[9-[(2-Fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-3-(tetrazol-1-yl)propan-1-one](/img/structure/B6117616.png)
![6-methyl-2-{[(6-nitro-1H-benzimidazol-2-yl)methyl]thio}-4(1H)-pyrimidinone](/img/structure/B6117621.png)
![1-[(3-methoxyphenyl)methyl]-N-[(1-pyrimidin-2-ylpyrrol-2-yl)methyl]piperidin-3-amine](/img/structure/B6117631.png)
![methyl 2-[({2-[(benzylthio)acetyl]hydrazino}carbonothioyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B6117635.png)
![3-{[4-HYDROXY-6-(METHOXYMETHYL)-2-PYRIMIDINYL]SULFANYL}-4-PHENYL-2(1H)-QUINOLINONE](/img/structure/B6117643.png)
![3,4,5-trimethoxy-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}benzamide](/img/structure/B6117647.png)
![N-(3-chloro-2-methylphenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B6117663.png)
![1-cyclopentyl-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B6117666.png)


![[1-(4-fluoro-3-methoxybenzyl)-3-(3-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B6117682.png)
![N-(4-Fluorophenyl)-4-[2-methyl-6-(piperidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide](/img/structure/B6117684.png)
